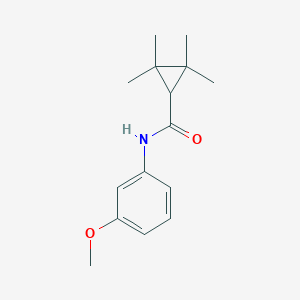
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as MTCCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCCA is a cyclopropane derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may act as a modulator of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been reported to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide also has low toxicity, making it suitable for in vitro and in vivo studies. However, there are some limitations to using N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results. Additionally, N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including epilepsy, pain, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its effects on ion channels and enzymes involved in the inflammatory response. Furthermore, the development of more efficient synthesis methods for N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may increase its availability for scientific research.
In conclusion, N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of triethylamine. The yield of N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide using these methods is approximately 50-60%.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been reported to exhibit antitumor activity against various cancer cell lines.
Propiedades
Nombre del producto |
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2)12(15(14,3)4)13(17)16-10-7-6-8-11(9-10)18-5/h6-9,12H,1-5H3,(H,16,17) |
Clave InChI |
AEZUPPSYPFHVNX-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)OC)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)
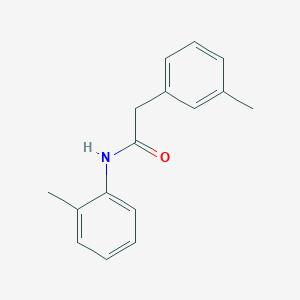
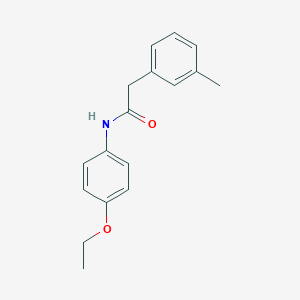
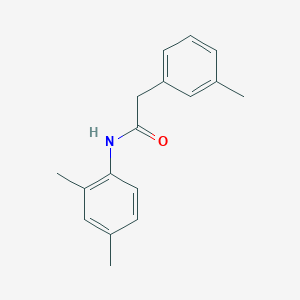
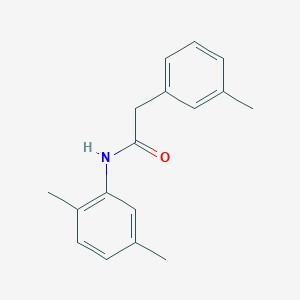
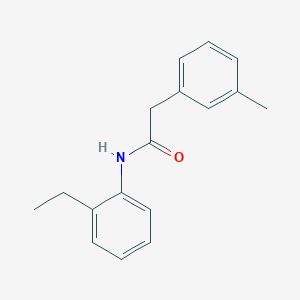
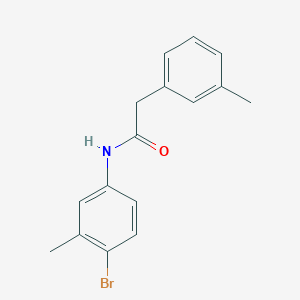
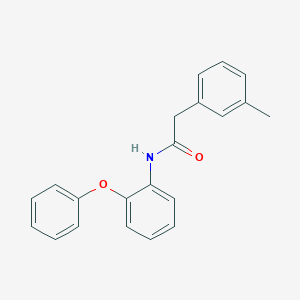
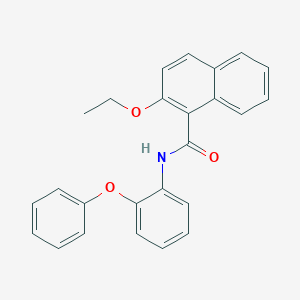
![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)